![molecular formula C9H12O4 B13690827 4-[(2-Tetrahydropyranyl)oxy]-2-butynoic Acid](/img/structure/B13690827.png)
4-[(2-Tetrahydropyranyl)oxy]-2-butynoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Tetrahydropyranyl)oxy]-2-butynoic Acid is an organic compound characterized by the presence of a tetrahydropyranyl group attached to a butynoic acid backbone. This compound is notable for its unique structure, which combines the stability of the tetrahydropyranyl group with the reactivity of the butynoic acid moiety. It is used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-Tetrahydropyranyl)oxy]-2-butynoic Acid typically involves the protection of alcohols using tetrahydropyranyl groups. One common method is the reaction of alcohols with 3,4-dihydropyran in the presence of an acid catalyst such as p-toluenesulfonic acid in dichloromethane at ambient temperature . This reaction forms tetrahydropyranyl ethers, which can then be further modified to introduce the butynoic acid moiety.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts and neutral reagent-mediated reactions can also be employed to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions: 4-[(2-Tetrahydropyranyl)oxy]-2-butynoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the butynoic acid moiety to alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can replace the tetrahydropyranyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Acid-catalyzed hydrolysis using hydrochloric acid (HCl) or sulfuric acid (H2SO4) can remove the tetrahydropyranyl group.
Major Products: The major products formed from these reactions include carboxylic acids, ketones, alkenes, alkanes, and various substituted derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(2-Tetrahydropyranyl)oxy]-2-butynoic Acid has a wide range of applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 4-[(2-Tetrahydropyranyl)oxy]-2-butynoic Acid involves its ability to act as a protecting group for alcohols. The tetrahydropyranyl group stabilizes the alcohol, preventing unwanted reactions during synthetic processes. Upon completion of the desired reactions, the tetrahydropyranyl group can be removed under acidic conditions, regenerating the free alcohol .
Comparison with Similar Compounds
4-[(Tetrahydro-2H-pyran-2-yl)oxy]butanal: This compound also contains a tetrahydropyranyl group and is used as a protecting group for aldehydes.
Tetrahydropyran: A simpler compound that serves as a building block for more complex molecules.
Uniqueness: 4-[(2-Tetrahydropyranyl)oxy]-2-butynoic Acid is unique due to its combination of a tetrahydropyranyl group with a butynoic acid moiety, providing both stability and reactivity. This makes it particularly useful in complex organic syntheses where selective protection and deprotection of functional groups are required.
Properties
Molecular Formula |
C9H12O4 |
|---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
4-(oxan-2-yloxy)but-2-ynoic acid |
InChI |
InChI=1S/C9H12O4/c10-8(11)4-3-7-13-9-5-1-2-6-12-9/h9H,1-2,5-7H2,(H,10,11) |
InChI Key |
UCGWTQLSUYZQJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCC#CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


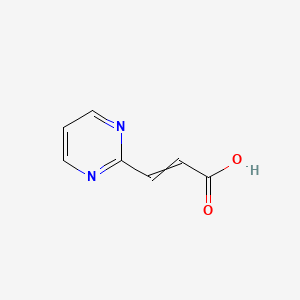
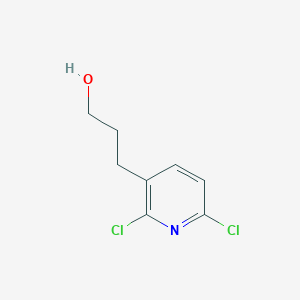
![5-Bromo-4-[4-(tert-butyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13690752.png)
![3-Amino-5-[3-(1H-1,2,4-triazol-1-yl)phenyl]pyrazole Hydrochloride](/img/structure/B13690776.png)
![(R)-6-(4-Bromophenyl)-4-[(S)-1-phenylethyl]morpholin-3-one](/img/structure/B13690782.png)

![1-Oxaspiro[5.5]undecane-4-carbaldehyde](/img/structure/B13690790.png)
![Methyl (S)-4-[(2-Methoxyethyl)[4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butyl]amino]-2-(quinolin-4-ylamino)butanoate](/img/structure/B13690791.png)

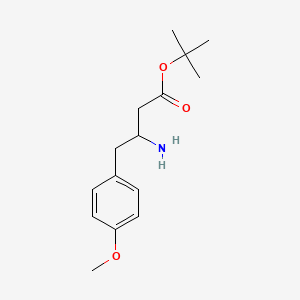

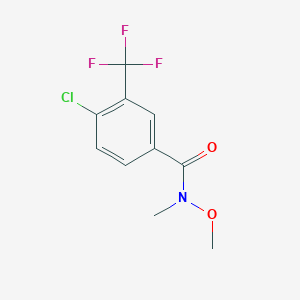
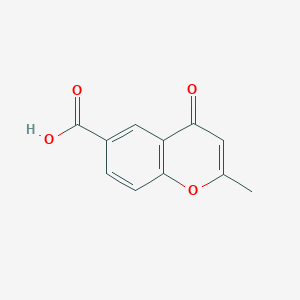
![11-(3-Biphenylyl)-12-[4-(4-biphenylyl)-6-phenyl-1,3,5-triazin-2-yl]-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B13690843.png)
